7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

Description

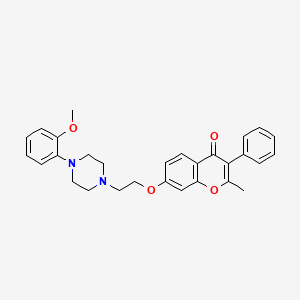

This compound is a chromen-4-one derivative featuring a 2-methyl group at position 2, a phenyl group at position 3, and a piperazine-ethoxy side chain substituted with a 2-methoxyphenyl group at position 5.

Properties

IUPAC Name |

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-21-28(22-8-4-3-5-9-22)29(32)24-13-12-23(20-27(24)35-21)34-19-18-30-14-16-31(17-15-30)25-10-6-7-11-26(25)33-2/h3-13,20H,14-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGATRIEVKRMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction of the compound with these receptors can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.

Biochemical Pathways

The compound affects the biochemical pathways associated with the α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound, by interacting with these receptors, can influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM.

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. The interaction of the compound with the α1-ARs leads to changes in the function of these receptors, which can have downstream effects on the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Biological Activity

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one, with the CAS number 903870-09-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of 470.6 g/mol. Its structure features a chromenone core substituted with a piperazine moiety and a methoxyphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C29H30N2O4 |

| Molecular Weight | 470.6 g/mol |

| CAS Number | 903870-09-7 |

1. Antidepressant Effects

Research has indicated that compounds with piperazine structures often exhibit antidepressant-like activity. The specific derivative has been evaluated for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. In vitro studies demonstrated that it acts as an antagonist at these receptors, potentially contributing to its mood-enhancing effects.

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines, possibly through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. The compound's ability to inhibit cell proliferation was significant in various cancer models, suggesting its potential as a chemotherapeutic agent.

3. Neuroprotective Effects

The neuroprotective properties of the compound have also been investigated. Animal models of neurodegenerative diseases showed that treatment with this compound resulted in reduced neuronal death and improved cognitive function. The mechanism appears to involve the modulation of oxidative stress and inflammation pathways.

Case Studies

Several case studies have provided insights into the pharmacological profile of this compound:

- Study on Antidepressant Activity :

- Cancer Cell Line Research :

- Neuroprotection in Models of Alzheimer’s Disease :

The biological activities of this compound can be attributed to its interactions with various neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : The piperazine moiety likely enhances binding affinity to serotonin receptors, influencing mood regulation.

- Apoptotic Pathways : The compound's ability to modulate Bcl-2 family proteins suggests it can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:

Key Structural and Functional Insights:

Piperazine Modifications: The 2-methoxyphenyl substitution on the piperazine ring (target compound) may enhance serotonin receptor selectivity compared to unsubstituted (Compound 3) or acetylated (Compound in ) analogs, as methoxy groups are known to influence receptor binding . Hybrid structures, such as the purine-piperazine derivative (), exhibit divergent activity profiles due to the incorporation of heterocyclic systems .

Chromenone Core Variations: Chromen-2-one derivatives (e.g., Compound 3) typically show lower metabolic stability than 4H-chromen-4-one derivatives due to differences in ring oxidation susceptibility . Fluorinated analogs () demonstrate improved bioavailability, suggesting that halogenation could be a viable strategy for optimizing the target compound’s pharmacokinetics .

Synthetic Flexibility: Reductive amination () and nucleophilic substitution () are common methods for piperazine functionalization, enabling rapid diversification of chromenone derivatives .

Research Findings and Implications

- Receptor Binding: Piperazine-containing chromenones often target 5-HT1A and 5-HT2A receptors. The 2-methoxyphenyl group in the target compound may mimic the structure of known 5-HT1A agonists (e.g., buspirone), though direct binding assays are needed .

- Metabolic Stability: Acetylated piperazine derivatives () show prolonged half-lives in vitro compared to non-acetylated analogs, highlighting the importance of substituent choice for drug design .

- Toxicity Considerations : Fluorinated derivatives () may pose hepatotoxicity risks, necessitating rigorous safety profiling for halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.